9,10-Di(1-naphthyl)anthracene

Descripción general

Descripción

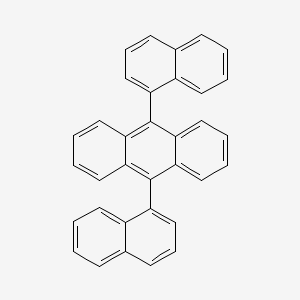

9,10-Di(1-naphthyl)anthracene: is an organic compound with the chemical formula C34H22 . It is a derivative of anthracene, where two naphthyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di(1-naphthyl)anthracene typically involves the alkylation of anthracene with naphthyl halides. One common method is the reaction of 1-bromonaphthalene with anthracene in the presence of a strong base, such as sodium hydride, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is often purified by sublimation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 9,10-Di(1-naphthyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

9,10-Di(1-naphthyl)anthracene is widely used as a blue light-emitting material in OLEDs due to its high thermal and morphological stability. Its ability to emit light efficiently makes it a critical component in the development of display technologies.

- Photophysical Properties : The compound exhibits strong fluorescence and excellent charge transport properties, essential for efficient light emission in OLEDs. Studies have shown that it maintains a high fluorescence quantum yield, which is crucial for the brightness and efficiency of OLED devices .

- Case Study : Research indicates that OLEDs incorporating this compound demonstrate superior performance compared to those using traditional materials. For instance, devices fabricated with this compound exhibited enhanced stability and reduced degradation rates under operational conditions .

Solar Cell Applications

Organic Photovoltaics

The compound has also been investigated for its role in organic solar cells. Its photophysical characteristics allow for effective light absorption and energy transfer, making it suitable for use as an electron donor or acceptor in photovoltaic systems.

- Efficiency Studies : In solar cell configurations, this compound has been shown to improve the overall efficiency of energy conversion processes. The incorporation of this material can lead to higher power conversion efficiencies due to its favorable energy levels .

Chemical Research

Electrochemical Studies

The electrochemical behavior of this compound has been extensively studied to understand its redox properties and structural characteristics.

- Electrochemical Behavior : Research shows that the compound undergoes oxidation to form cation radicals and reduction to anions through well-defined electrochemical pathways. This behavior is critical for applications where charge transport mechanisms are essential .

- Structural Insights : Studies utilizing electron spin resonance spectroscopy have provided insights into the geometrical arrangement of the molecule, revealing important structural data that correlate with its electronic properties .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 9,10-Di(1-naphthyl)anthracene exerts its effects is primarily through its ability to emit light upon excitation. The compound absorbs photons and undergoes electronic transitions, resulting in the emission of blue light. This property is harnessed in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the interaction of the compound with the electronic states of the materials in which it is embedded .

Comparación Con Compuestos Similares

9,10-Di(2-naphthyl)anthracene: Known for its use in blue OLEDs due to its high thermal stability.

9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and as a scintillator in radiation detection.

Uniqueness: 9,10-Di(1-naphthyl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. Its ability to emit blue light with high efficiency and stability makes it a valuable material in optoelectronic applications .

Actividad Biológica

9,10-Di(1-naphthyl)anthracene (DNPAn) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by its two naphthyl groups attached to the anthracene core, is primarily studied for its photophysical properties and its applications in organic electronics. However, recent studies have also begun to explore its biological activities, particularly in the context of anticancer effects and interactions with biological systems.

- Molecular Formula : C₃₄H₂₂

- Molecular Weight : 430.55 g/mol

- Melting Point : 360 °C

- Appearance : White to light yellow powder or crystals

- Purity : >98% (HPLC)

Biological Activity Overview

Research into the biological activities of DNPAn reveals a variety of effects, particularly in the areas of antioxidant activity , anticancer potential , and interaction with cellular components .

Antioxidant Activity

DNPAn has shown promise as an antioxidant. Its ability to scavenge free radicals can be attributed to the presence of multiple aromatic rings which can stabilize radical species through resonance. This property is crucial in mitigating oxidative stress in biological systems.

Anticancer Potential

Several studies have indicated that DNPAn exhibits significant anticancer properties. The compound's mechanism appears to involve:

- Induction of Apoptosis : DNPAn has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This is likely mediated through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Research indicates that DNPAn can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that DNPAn can inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent.

Study 1: Apoptotic Mechanisms

A study published in Molecules explored the apoptotic effects of DNPAn on human breast cancer cells (MCF-7). The findings indicated that DNPAn treatment led to:

- Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

- Activation of caspase-3, a key enzyme in the apoptosis pathway.

These results suggest that DNPAn effectively triggers apoptosis through mitochondrial pathways .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, DNPAn was tested for its ability to scavenge free radicals using various assays (DPPH, ABTS). The results showed that:

- DNPAn exhibited a dose-dependent scavenging effect on both DPPH and ABTS radicals.

- The IC50 values were comparable to well-known antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₂ |

| Molecular Weight | 430.55 g/mol |

| Melting Point | 360 °C |

| Antioxidant IC50 (DPPH) | Comparable to ascorbic acid |

| Apoptosis Induction | Yes (in MCF-7 cells) |

| Cell Cycle Arrest | G2/M phase |

Propiedades

IUPAC Name |

9,10-dinaphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNJZSGBZMLRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293541 | |

| Record name | 9,10-di(1-naphthyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26979-27-1 | |

| Record name | 26979-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-di(1-naphthyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 9,10-Di(1-naphthyl)anthracene?

A1: this compound consists of a central anthracene unit with two naphthyl groups attached to the 9th and 10th positions. [] While its molecular formula is C34H22, the specific structural details, like the dihedral angle between the anthracene and naphthalene rings, can vary. For instance, in the anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate, this angle is 83.96°.[2]

Q2: How does the structure of this compound derivatives influence their application in OLEDs?

A2: Derivatives of this compound, like 2,3;6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN), show promise as hole-transporting/electron-blocking layers in organic light-emitting devices (OLEDs). [] The presence of methoxy groups influences the HOMO/LUMO energy levels, making them suitable for efficient hole transport. []

Q3: What makes 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) a suitable host material in OLEDs?

A3: α,α-MADN stands out as a wide band gap host material, facilitating efficient Förster energy transfer to deep blue fluorescent dopants like BD-1. [] This allows for the fabrication of deep blue OLEDs with improved color coordinates and efficiency compared to devices using the β,β-isomeric host (MADN). []

Q4: Are there any advantages to using 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) with specific dopants?

A4: α,α-MADN demonstrates excellent compatibility with the deep blue dopant SK-1. [, ] This pairing leads to highly efficient blue OLEDs with stable color output even at varying drive current densities, making it suitable for full-color OLED applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.